Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate
Overview
Description
Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate: is a chemical compound with the molecular formula C30H30N2S. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a pyridinium ring substituted with cyclohexyl and triphenyl groups, and a thiocyanate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 1-cyclohexyl-2,4,6-triphenylpyridine with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ring can participate in various biochemical pathways, influencing cellular processes. The thiocyanate group may also play a role in its biological activity by interacting with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, chloride
- Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, bromide
- Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, iodide
Uniqueness
Pyridinium, 1-cyclohexyl-2,4,6-triphenyl-, thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties compared to its halide counterparts. The thiocyanate group can participate in unique substitution reactions and may exhibit different biological activities.
Properties
IUPAC Name |
1-cyclohexyl-2,4,6-triphenylpyridin-1-ium;thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N.CHNS/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1-3/h1-3,5-10,13-18,21-22,27H,4,11-12,19-20H2;3H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZMUGDCMNHVQI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(#N)[S-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574921 | |
Record name | 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88064-53-3 | |
Record name | 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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